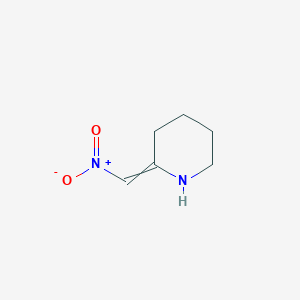
Piperidine, 2-(nitromethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 2-(nitromethylene)- is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact or oral ingestion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(nitromethylene)- typically involves the nitromethylenation of piperidine derivatives. One common method is the catalytic decomposition of 3-diazo-2-piperidone, which can be achieved using catalysts such as rhodium (II) acetate and methyl trioxorhenium . Another approach involves the 1,3-dipolar cycloaddition of electron-deficient olefins to 3-diazo-2-piperidone, resulting in 3-substituted pyrazolines, which can then be converted to Piperidine, 2-(nitromethylene)- .
Industrial Production Methods: Industrial production methods for Piperidine, 2-(nitromethylene)- are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-(nitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Piperidine, 2-(nitromethylene)- has several scientific research applications:
Mechanism of Action
Piperidine, 2-(nitromethylene)- exerts its effects by acting on the cholinergic synapse, where it functions as an agonist at the post-synaptic nicotinic acetylcholine receptors. This interaction leads to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane .
Comparison with Similar Compounds
- 2-Nitromethylene-pyrrolidine
- 2-Nitromethylene-hexahydroazepine
- Imidacloprid
Comparison: Piperidine, 2-(nitromethylene)- is unique due to its specific structure and the presence of the nitromethylene group, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Nitromethylene-pyrrolidine and 2-Nitromethylene-hexahydroazepine, it has a different ring size, which affects its reactivity and biological activity .
Properties
CAS No. |
50902-03-9 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(nitromethylidene)piperidine |
InChI |
InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2 |
InChI Key |
SKKTZJVNTSSCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=C[N+](=O)[O-])C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8623609.png)
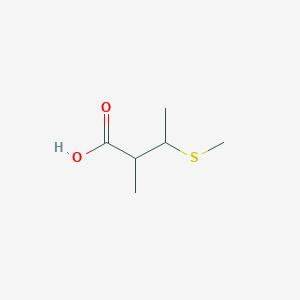
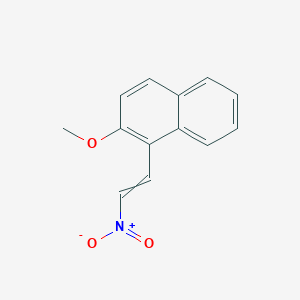
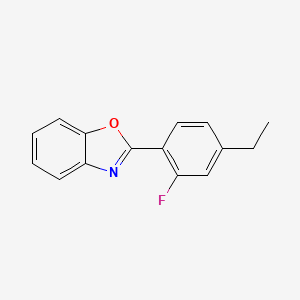
![N-{5-[(Phenylcarbamoyl)amino]pentyl}-2-sulfanylacetamide](/img/structure/B8623633.png)
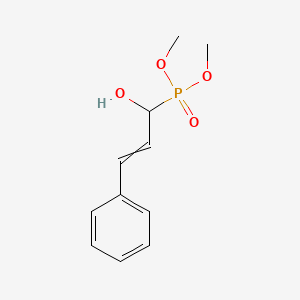
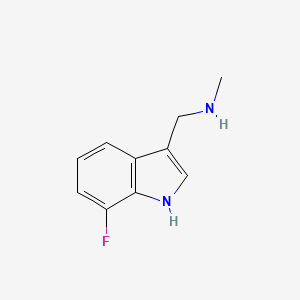
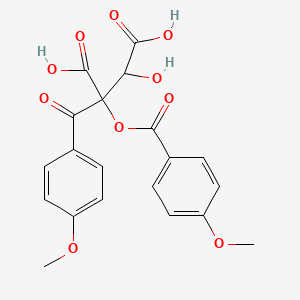
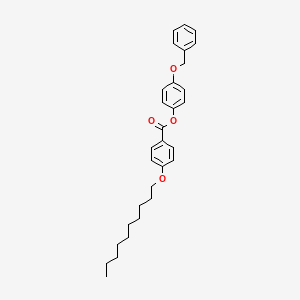
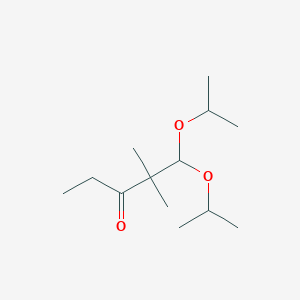
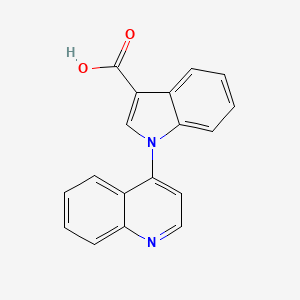
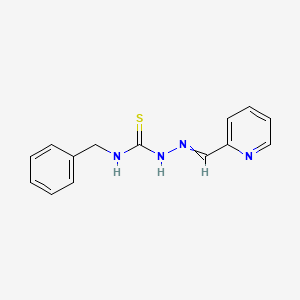
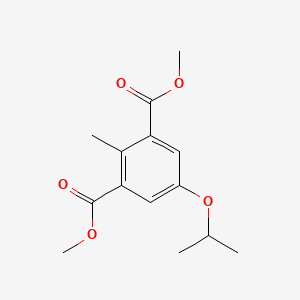
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8623717.png)
